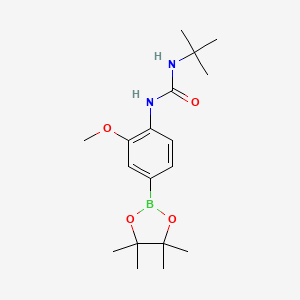

1-(Tert-butyl)-3-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-tert-butyl-3-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29BN2O4/c1-16(2,3)21-15(22)20-13-10-9-12(11-14(13)23-8)19-24-17(4,5)18(6,7)25-19/h9-11H,1-8H3,(H2,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBCBEQUQDKPZMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)NC(C)(C)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29BN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Tert-butyl)-3-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (CAS No. 262433-02-3) is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including its synthesis, mechanisms of action, and therapeutic potential.

- Molecular Formula : CHBNO

- Molecular Weight : 349.23 g/mol

- Structure : The compound features a tert-butyl group and a methoxy-substituted phenyl ring linked to a urea moiety and a dioxaborolane group.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The methods often include:

- Formation of the dioxaborolane derivative.

- Coupling with the methoxy-substituted phenyl isocyanate.

- Purification through recrystallization or chromatography.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:

- In vitro studies demonstrated that analogs showed potent inhibitory effects on various cancer cell lines with IC values ranging from 0.126 μM to higher concentrations depending on the specific analog tested .

| Compound | Cell Line | IC (µM) | Mechanism |

|---|---|---|---|

| Analog A | MDA-MB-231 (TNBC) | 0.126 | EGFR inhibition |

| Analog B | MCF10A (non-cancerous) | >2.5 | Minimal effect |

Antimicrobial Activity

The compound's derivatives have also been evaluated for antimicrobial properties:

- Minimum Inhibitory Concentration (MIC) assays revealed activity against multidrug-resistant strains such as Staphylococcus aureus and Mycobacterium species with MIC values in the range of 4–8 µg/mL .

Pharmacokinetics

Pharmacokinetic studies in animal models have shown that compounds related to this structure exhibit moderate exposure and slow elimination rates:

- C : 592 ± 62 mg/mL

- Half-life : Greater than 12 hours in vivo studies indicate favorable absorption and distribution profiles .

Case Studies

- Study on Anticancer Efficacy : A study conducted on MDA-MB-231 cells indicated that treatment with a related compound resulted in significant inhibition of cell proliferation and induced apoptosis through EGFR pathway modulation.

- Antimicrobial Evaluation : Another study assessed the efficacy of various derivatives against drug-resistant bacterial strains. The results highlighted that certain derivatives maintained activity even against resistant strains.

Scientific Research Applications

Applications in Medicinal Chemistry

-

Anticancer Research :

- The compound has been investigated for its potential as an anticancer agent. Studies have shown that derivatives of urea can inhibit tumor growth by interfering with cellular signaling pathways. The presence of the boron moiety is believed to enhance the compound's efficacy against certain types of cancer cells by promoting apoptosis and inhibiting angiogenesis .

-

Drug Delivery Systems :

- The design of drug delivery systems utilizing boron-containing compounds has been explored extensively. The unique properties of boron compounds allow for improved solubility and targeted delivery mechanisms. This compound can be incorporated into nanoparticles or liposomes for enhanced bioavailability of therapeutic agents .

- Enzyme Inhibition :

Applications in Material Science

- Polymer Chemistry :

- Sensors and Electronics :

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of oxidative stress leading to cell death. Further investigations are ongoing to optimize the structure for enhanced activity and selectivity .

Case Study 2: Drug Delivery Mechanisms

In another study, researchers developed a nanoparticle system incorporating this compound to deliver chemotherapeutic agents directly to tumor sites. The results showed improved therapeutic outcomes compared to conventional delivery methods, highlighting the potential for clinical applications in targeted cancer therapy .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 1-(tert-butyl)-3-(2-methoxy-4-boronated phenyl)urea derivatives, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves coupling a tert-butyl isocyanate with a boronate-containing aniline derivative. A common approach is reacting 2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline with tert-butyl isocyanate in an inert solvent (e.g., dichloromethane) under reflux with a base like triethylamine to neutralize HCl byproducts . Yield optimization requires precise stoichiometric ratios (1:1.2 for isocyanate:amine) and moisture-free conditions to prevent boronate hydrolysis. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Table 1 : Key Synthesis Parameters

| Parameter | Condition | Impact on Yield |

|---|---|---|

| Solvent | Dichloromethane | High solubility of intermediates |

| Temperature | Reflux (~40°C) | Accelerates reaction without boronate degradation |

| Base | Triethylamine | Neutralizes HCl, prevents side reactions |

| Work-up | Column chromatography | Removes unreacted isocyanate |

Q. How is this compound characterized structurally, and what analytical techniques resolve ambiguities in its NMR spectra?

- Methodological Answer : Confirm the urea linkage via IR (N-H stretch ~3300 cm⁻¹) and the boronate ester via ¹¹B NMR (δ ~30 ppm). ¹H NMR analysis is critical for verifying substitution patterns: the tert-butyl group appears as a singlet (~1.3 ppm), while the methoxy proton resonates at ~3.8 ppm. Overlapping signals in aromatic regions (e.g., phenyl protons) can be resolved using 2D NMR (COSY, HSQC) . For boronate stability, monitor ¹¹B NMR shifts during storage; deviations >2 ppm indicate hydrolysis .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the boronate group in cross-coupling reactions, and how do substituents modulate this?

- Methodological Answer : The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group undergoes Suzuki-Miyaura coupling via transmetalation with Pd catalysts. Electron-donating groups (e.g., methoxy at C2) enhance boronate stability but slow coupling rates due to reduced electrophilicity. Kinetic studies using in situ ¹¹B NMR reveal that electron-withdrawing substituents on the phenyl ring accelerate transmetalation by polarizing the B-O bond . Optimize coupling conditions using Pd(PPh₃)₄ (2 mol%), K₂CO₃ base, and THF/H₂O (4:1) at 80°C .

Q. How can computational modeling predict the compound’s solubility and stability under varying pH conditions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the boronate’s hydrolysis kinetics. The tert-butyl group increases hydrophobicity (logP ~3.5), while the urea moiety introduces pH-dependent solubility (soluble in acidic media via protonation). Molecular dynamics simulations predict aggregation in aqueous buffers (pH >7), validated experimentally via dynamic light scattering .

Data Contradiction and Resolution

Q. Conflicting reports show varying yields (60–85%) in Suzuki couplings—how can these discrepancies be reconciled?

- Methodological Answer : Discrepancies arise from Pd catalyst purity, boronate hydration, and oxygen exposure. For reproducibility:

- Use freshly distilled THF to avoid peroxide formation.

- Pre-dry K₂CO₃ at 120°C to remove moisture.

- Confirm boronate integrity via ¹¹B NMR before use .

- Trace oxygen degrades Pd catalysts; employ Schlenk-line techniques for air-sensitive steps .

Experimental Design and Safety

Q. What safety protocols are critical when handling this compound, given its boronate and urea functionalities?

- Methodological Answer :

- Boronate Safety : Use gloveboxes for synthesis/storage to prevent hydrolysis. Hydrolyzed boric acid is toxic; test reaction quenches with NaHCO₃ to neutralize residual B(OH)₃ .

- Urea Handling : Avoid skin contact (potential irritant); use PPE (nitrile gloves, goggles). Waste must be treated with oxidizing agents (e.g., H₂O₂) to degrade urea linkages before disposal .

Research Applications

Q. How is this compound utilized in targeted drug delivery systems?

- Methodological Answer : The boronate group enables conjugation to diol-containing biomolecules (e.g., antibodies) via pH-dependent boronate ester formation. For example, attach the compound to a monoclonal antibody via its phenylboronate moiety, then load it with a chemotherapeutic agent. Release occurs in acidic tumor microenvironments (pH 6.5–7.0) . Validate targeting efficiency using fluorescence quenching assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.